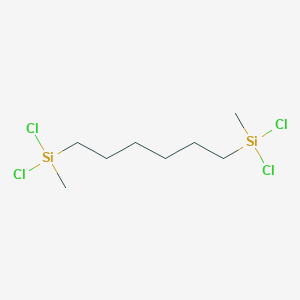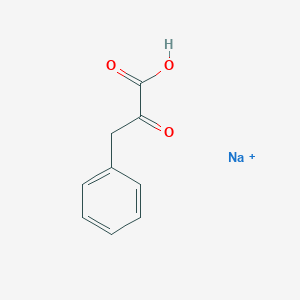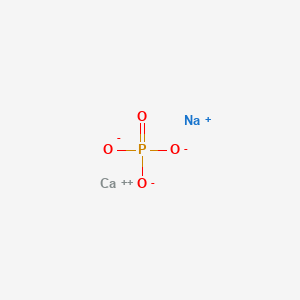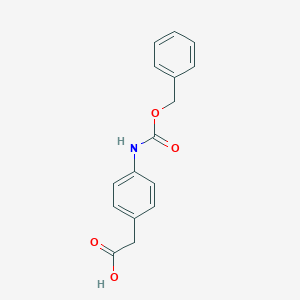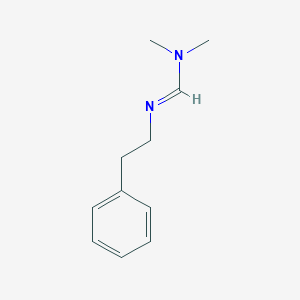
Formamidine, N,N-dimethyl-N'-phenethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamidine, N,N-dimethyl-N'-phenethyl- is a chemical compound that has gained attention due to its potential applications in scientific research. It is a synthetic compound that is used in various fields of study, including biochemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
Formamidine, N,N-dimethyl-N'-phenethyl- has been used in various scientific research applications due to its unique properties. It has been studied for its potential use as a ligand for G protein-coupled receptors, which are involved in various physiological processes. It has also been studied for its potential use as a tool for the study of neurotransmitter systems in the brain, particularly the dopamine system.
Mecanismo De Acción
Formamidine, N,N-dimethyl-N'-phenethyl- acts as a ligand for G protein-coupled receptors, specifically the dopamine D2 receptor. It binds to the receptor and activates downstream signaling pathways, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Formamidine, N,N-dimethyl-N'-phenethyl- has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to increased locomotor activity and reward-seeking behavior. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Formamidine, N,N-dimethyl-N'-phenethyl- has several advantages and limitations for use in lab experiments. Its unique properties make it a valuable tool for the study of neurotransmitter systems in the brain. However, its potential for abuse and toxicity must be carefully considered when using it in experiments.
Direcciones Futuras
There are several future directions for the study of formamidine, N,N-dimethyl-N'-phenethyl-. One potential direction is the development of more selective ligands for G protein-coupled receptors, which could lead to the development of new treatments for various diseases. Another potential direction is the study of the long-term effects of formamidine, N,N-dimethyl-N'-phenethyl- on the brain and behavior. Overall, the continued study of formamidine, N,N-dimethyl-N'-phenethyl- has the potential to lead to new insights into the functioning of the brain and the development of new treatments for various diseases.
Métodos De Síntesis
Formamidine, N,N-dimethyl-N'-phenethyl- is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of N,N-dimethylformamide with sodium hydride in tetrahydrofuran to produce N,N-dimethylformamidine. This intermediate is then reacted with phenethylamine in the presence of a catalyst to produce the final product, formamidine, N,N-dimethyl-N'-phenethyl-.
Propiedades
Número CAS |
15795-36-5 |
|---|---|
Nombre del producto |
Formamidine, N,N-dimethyl-N'-phenethyl- |
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-(2-phenylethyl)methanimidamide |
InChI |
InChI=1S/C11H16N2/c1-13(2)10-12-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
KPDUVWBTRFPCGC-UHFFFAOYSA-N |
SMILES |
CN(C)C=NCCC1=CC=CC=C1 |
SMILES canónico |
CN(C)C=NCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



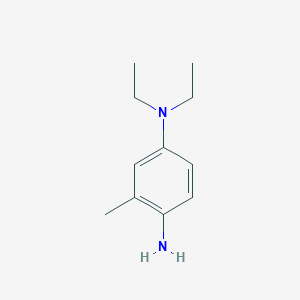
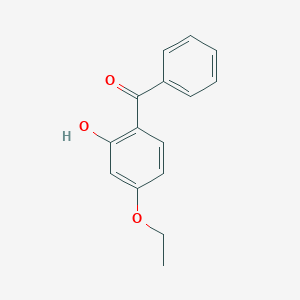
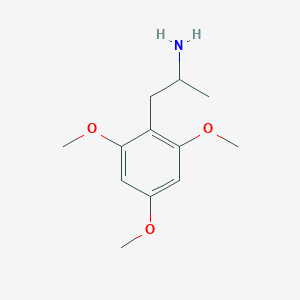
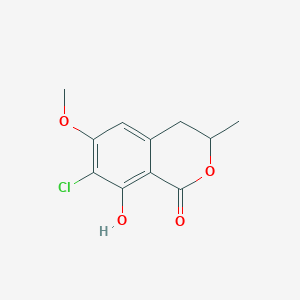
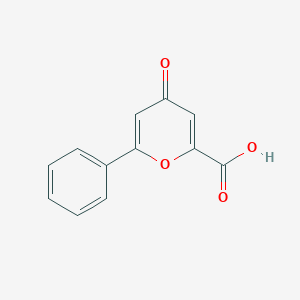
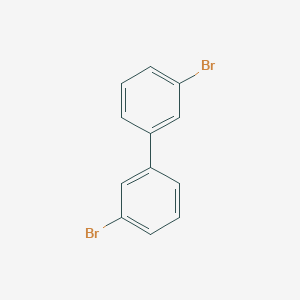
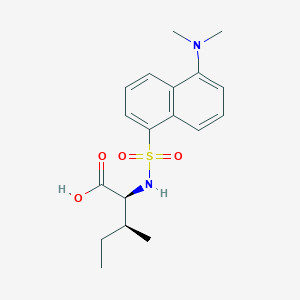
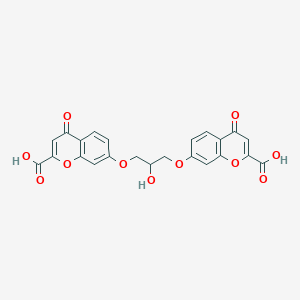

![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)
